N-(4-ETHOXYPHENYL)-2-[N-(2-METHOXYPHENYL)4-METHYLBENZENESULFONAMIDO]ACETAMIDE
Overview
Description
N-(4-ETHOXYPHENYL)-2-[N-(2-METHOXYPHENYL)4-METHYLBENZENESULFONAMIDO]ACETAMIDE is a complex organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ETHOXYPHENYL)-2-[N-(2-METHOXYPHENYL)4-METHYLBENZENESULFONAMIDO]ACETAMIDE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the sulfonamide group: This can be achieved by reacting 4-methylbenzenesulfonyl chloride with 2-methoxyaniline under basic conditions to form the sulfonamide intermediate.
Acylation reaction: The intermediate is then reacted with 4-ethoxyphenylacetic acid in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final compound.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of automated reactors, continuous flow chemistry, and purification techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the ethoxy and methoxy groups.
Reduction: Reduction reactions could target the sulfonamide group, potentially converting it to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield phenolic derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
N-(4-ETHOXYPHENYL)-2-[N-(2-METHOXYPHENYL)4-METHYLBENZENESULFONAMIDO]ACETAMIDE could have several scientific research applications:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Possible applications in drug development, particularly in designing new antibiotics or anti-inflammatory agents.
Industry: Use in the production of specialty chemicals or as a component in advanced materials.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. In a medicinal context, it might interact with bacterial enzymes, inhibiting their function and leading to antibacterial effects. The molecular targets could include enzymes like dihydropteroate synthase, which is commonly targeted by sulfonamide antibiotics.
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide: A simpler sulfonamide antibiotic.
Sulfamethoxazole: Another sulfonamide with a similar mechanism of action.
N-(4-METHOXYPHENYL)-2-[N-(2-METHOXYPHENYL)4-METHYLBENZENESULFONAMIDO]ACETAMIDE: A structurally similar compound with a methoxy group instead of an ethoxy group.
Uniqueness
N-(4-ETHOXYPHENYL)-2-[N-(2-METHOXYPHENYL)4-METHYLBENZENESULFONAMIDO]ACETAMIDE is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other sulfonamides.
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-2-(2-methoxy-N-(4-methylphenyl)sulfonylanilino)acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O5S/c1-4-31-20-13-11-19(12-14-20)25-24(27)17-26(22-7-5-6-8-23(22)30-3)32(28,29)21-15-9-18(2)10-16-21/h5-16H,4,17H2,1-3H3,(H,25,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIWRWNWVLWJFOK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CN(C2=CC=CC=C2OC)S(=O)(=O)C3=CC=C(C=C3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.